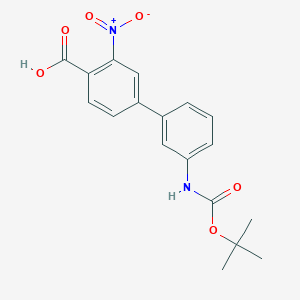
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amine group and a nitro group attached to a benzoic acid core The BOC group is commonly used in organic synthesis to protect amine functionalities during multi-step reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid typically involves the following steps:
BOC Protection: The amine group is protected using di-tert-butyl dicarbonate ((BOC)₂O) in the presence of a base such as dimethylaminopyridine (DMAP) or triethylamine (TEA) to form the BOC-protected amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions, where the BOC group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters using reagents like carbodiimides (e.g., EDC, DCC).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Trifluoroacetic acid, dichloromethane.
Coupling: EDC, DCC, DMAP, TEA.
Major Products:
Reduction: 2-(3-BOC-Aminophenyl)-4-aminobenzoic acid.
Substitution: 2-(3-Aminophenyl)-4-nitrobenzoic acid.
Coupling: Amides or esters of this compound.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Can be used in the synthesis of polymers or other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid largely depends on its functional groups:
BOC Group: Protects the amine group during synthetic transformations, preventing unwanted side reactions.
Nitro Group: Can be reduced to an amine, which can then participate in further chemical reactions.
Carboxylic Acid Group: Allows for coupling reactions to form amides or esters, facilitating the synthesis of more complex molecules.
Comparison with Similar Compounds
2-(3-BOC-Aminophenyl)-4-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group.
2-(3-Aminophenyl)-4-nitrobenzoic acid: Similar structure but without the BOC protection on the amine group.
4-Nitrobenzoic acid: Lacks the BOC-protected amine group.
Uniqueness: 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid is unique due to the presence of both a BOC-protected amine and a nitro group on the benzoic acid core. This combination allows for selective reactions and protection strategies in multi-step organic synthesis.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-5-11(9-12)15-10-13(20(24)25)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZMYAZKSCCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid](/img/structure/B6412530.png)






